

molecular weight and formula of Acid Orange 74

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Orange 74

Cat. No.: B8235424

[Get Quote](#)

An In-depth Technical Guide to Acid Orange 74

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological interactions of **Acid Orange 74** (C.I. 18745). The information is curated for professionals in research and development, with a focus on quantitative data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

Acid Orange 74 is a monoazo dye that is typically used as a chromium complex. The presence and stoichiometry of this metal complexation can lead to variations in its reported molecular formula and weight. Below is a summary of the different reported chemical properties for this dye. The CAS number for all forms is 10127-27-2.

Property	Chromium Complex (Form 1)	Chromium Complex (Form 2)	Metal-Free
Molecular Formula	C16H12CrN5NaO7S[1]	C16H11CrN5NaO8S[2][3]	C16H12N5NaO7S[4] [5]
Molecular Weight	493.3 g/mol	508.34 g/mol	441.35 g/mol
Synonyms	C.I. Acid Orange 74, Mordant Orange 29 (free acid parent)	Acid Orange 74, C.I. 18745	Acid Complex Orange G, Acid Complex Orange GEN

The manufacturing process of **Acid Orange 74** involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid and its subsequent coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This is followed by heating with a chromium source, such as formic acid chromium, to form the final metal complex.

Quantitative Data from Experimental Studies

Acid Orange 74 is frequently used as a model compound in environmental science research, particularly in studies focused on the removal of dyes from wastewater through adsorption and biosorption. The following tables summarize key quantitative data from such studies.

Table 1: Biosorption of **Acid Orange 74** by HCl-pretreated *Lemna* sp.

Parameter	Value	Reference
Maximum Biosorption Capacity	64.24 mg/g	
Optimal pH	2.0	
Time to Reach Maximum Capacity	4 hours	
Best Eluent for Desorption	0.01 M NaOH	
Kinetic Model	Pseudo-second-order	
Isotherm Model	Toth	

Table 2: Adsorption of **Acid Orange 74** by Anaerobic Activated Sludge

Parameter	Value	Reference
Maximum Adsorption Capacity (Langmuir)	142.85 mg/g	
Optimal pH	4.0	
Optimal Contact Time	240 minutes	
Langmuir Constant (K)	0.0036 L/mg	
Freundlich Constant (KF)	0.706 L/g	
Freundlich Intensity Parameter (n)	1.063	

Experimental Protocols

This section details the methodologies used in the biosorption studies of **Acid Orange 74**, providing a reproducible framework for further research.

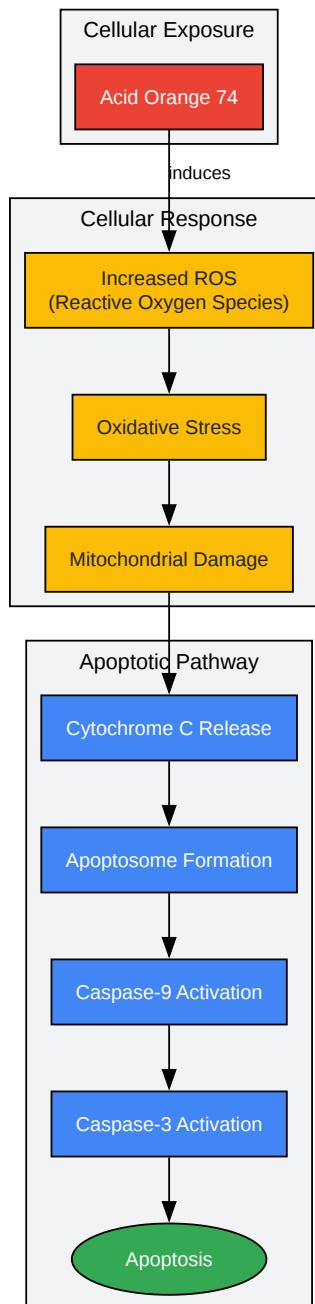
Protocol 1: Biosorption of Acid Orange 74 by HCl-pretreated Lemna sp.

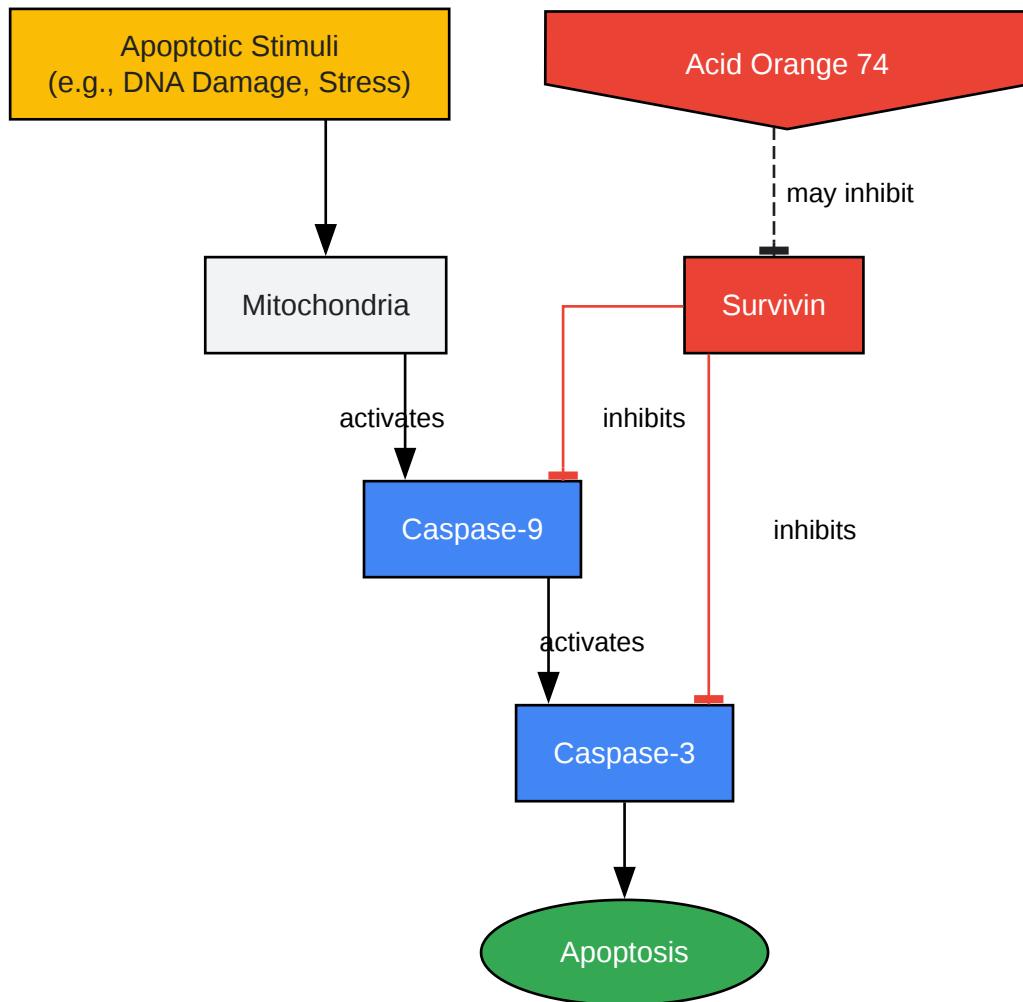
- Preparation of Biosorbent:Lemna sp. is pretreated with HCl to enhance its biosorption capacity.
- Kinetic Studies:
 - Prepare a 30 mg/L solution of **Acid Orange 74**.
 - Add the HCl-pretreated Lemna sp. (HPL) biosorbent at a concentration of 1 g (dry weight)/L into 120 mL of the dye solution in a 500 mL Erlenmeyer flask.
 - Agitate the flask on an orbital shaker at 140 rpm at room temperature for 24 hours.
 - Maintain a constant pH throughout the experiment by adding 0.1 M HCl or NaOH.

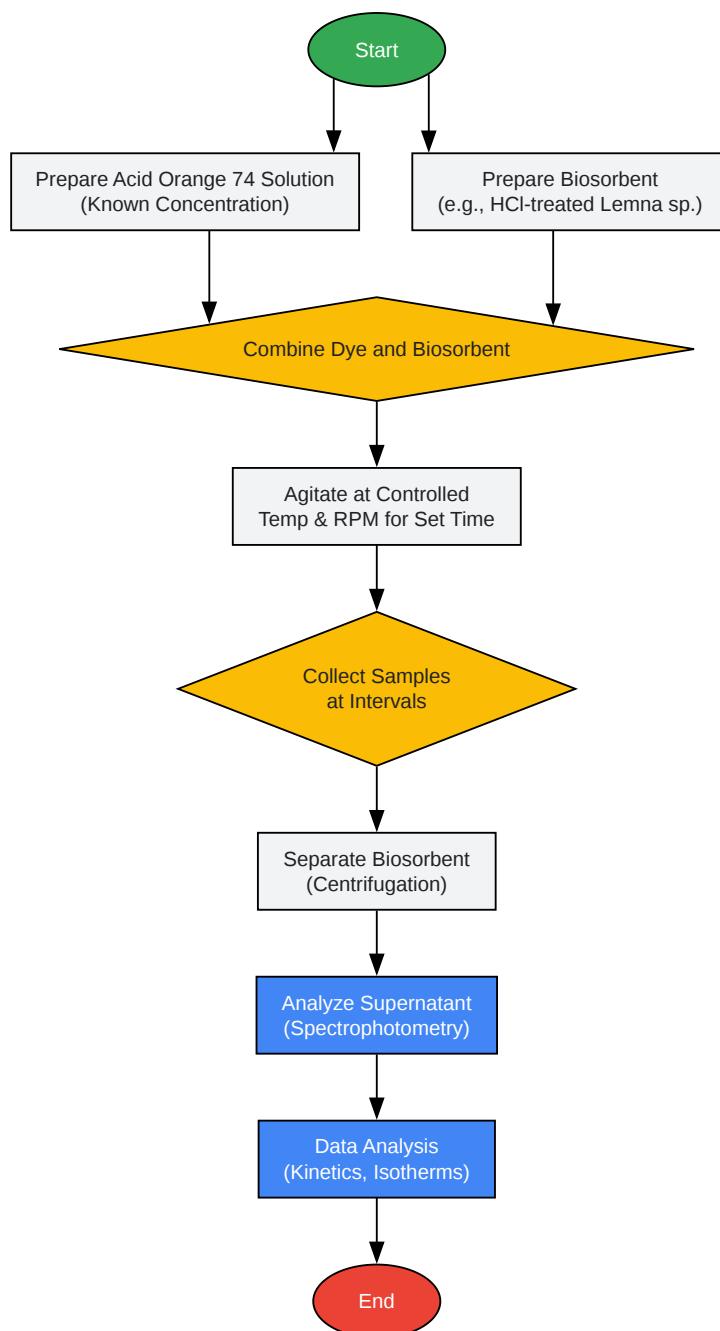
- Collect samples at different time intervals and centrifuge at 3000 rpm for 5 minutes.
- Measure the dye concentration in the supernatant spectrophotometrically.
- Desorption Studies:
 - Prepare AO74-loaded HPL by mixing 1 g/L of HPL with a 300 mg/L solution of the dye at pH 2.0.
 - Shake the mixture at 140 rpm for 24 hours.
 - Separate the loaded biosorbent by centrifugation at 3500 rpm for 15 minutes.
 - Wash the loaded biosorbent with deionized water multiple times to remove excess dye.
 - Add the washed, loaded biosorbent to the eluent solution (e.g., 0.01 M NaOH) and stir for 3 hours.
 - Measure the concentration of the desorbed dye in the solution.

Protocol 2: Adsorption of Acid Orange 74 by Anaerobic Activated Sludge

- Adsorbent: Anaerobic activated sludge is obtained from a wastewater treatment facility.
- Adsorption Experiments:
 - Conduct experiments as a function of pH (ranging from 2 to 5), contact time (10 to 240 minutes), and initial dye concentration (25 to 750 mg/L).
 - Maximum adsorption is typically observed at pH 4.
 - The optimal contact time is determined to be 240 minutes.
- Data Analysis:
 - Fit the experimental data to Langmuir and Freundlich isotherm models to determine the adsorption capacity and characteristics.


Biological Activity and Signaling Pathways


While primarily used as a dye, some research suggests that **Acid Orange 74** may have biological effects, including the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress.


- **Apoptosis and Survivin:** It has been suggested that **Acid Orange 74** may induce apoptosis through its interaction with the survivin protein. Survivin is a member of the inhibitor of apoptosis protein (IAP) family and plays a crucial role in both cell division and the inhibition of apoptosis. By potentially disrupting survivin's function, **Acid Orange 74** could lower the threshold for apoptosis in cells.
- **Oxidative Stress:** The dye has also been noted to induce the production of ROS. An excess of ROS can lead to oxidative stress, a condition that can damage cellular components like DNA, lipids, and proteins, and can trigger apoptotic pathways.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a potential signaling pathway for ROS-induced apoptosis, the role of survivin in apoptosis inhibition, and a general workflow for the experimental protocols described.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C.I. Acid orange 74 | C16H12CrN5NaO7S | CID 135465073 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Acid Orange 74 | C16H11CrN5NaO8S | CID 82375 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 10127-27-2, Acid Orange 74, C.I. 18745, Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-) - chemBlink [chemblink.com]
- 4. worlddyeviety.com [worlddyeviety.com]
- 5. khushidyechem.com [khushidyechem.com]
- To cite this document: BenchChem. [molecular weight and formula of Acid Orange 74]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8235424#molecular-weight-and-formula-of-acid-orange-74\]](https://www.benchchem.com/product/b8235424#molecular-weight-and-formula-of-acid-orange-74)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com